molecular formula C8H12Cl2N4 B6214816 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride CAS No. 2727073-67-6

5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Cat. No.: B6214816
CAS No.: 2727073-67-6
M. Wt: 235.1
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system

Properties

CAS No.

2727073-67-6

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5,7-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The final product is then converted to its dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of materials with unique photophysical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • Isoxazolo[5,4-b]pyridin-3-amine

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

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